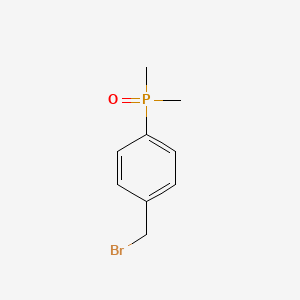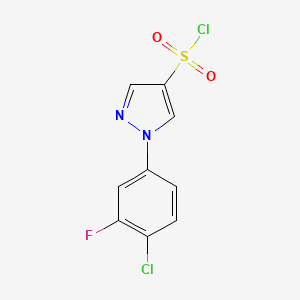
1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a pyrazole ring substituted with a 4-chloro-3-fluorophenyl group and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 4-chloro-3-fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 4-chloro-3-fluorobenzene.
Industrial Production Methods
In an industrial setting, the production of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic aromatic substitution: The aromatic ring can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfone.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions (room temperature, neutral or slightly basic pH).
Electrophilic aromatic substitution: Reagents like halogens, nitric acid, and sulfuric acid can be used under controlled conditions (low temperature, presence of a catalyst).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfones: Formed by the reduction of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying biochemical pathways and enzyme mechanisms.
Industrial Chemistry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-fluorophenylboronic acid
- 3-chloro-4-fluorophenylboronic acid
- 4-chloro-3-methoxyphenylboronic acid
Uniqueness
1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a pyrazole ring and a sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H5Cl2FN2O2S |
|---|---|
Peso molecular |
295.12 g/mol |
Nombre IUPAC |
1-(4-chloro-3-fluorophenyl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2FN2O2S/c10-8-2-1-6(3-9(8)12)14-5-7(4-13-14)17(11,15)16/h1-5H |
Clave InChI |
CWBZJDISZJSQIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=C(C=N2)S(=O)(=O)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13569968.png)
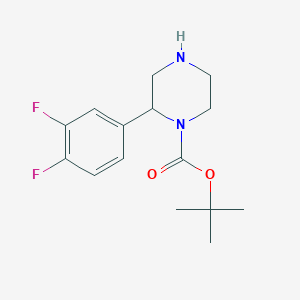
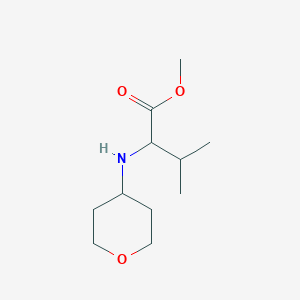


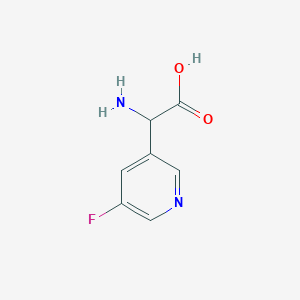
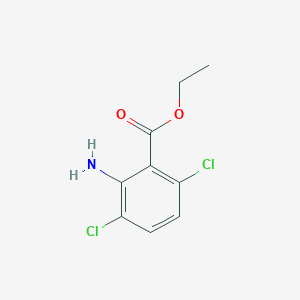


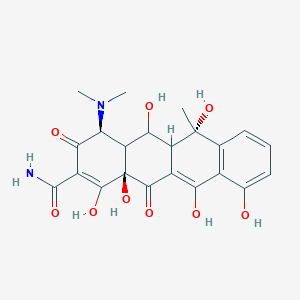

![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
